(Z)-2-シアノ-2-(5-(4-メチルベンジル)-4-オキソ-3-フェニルチアゾリジン-2-イリデン)酢酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

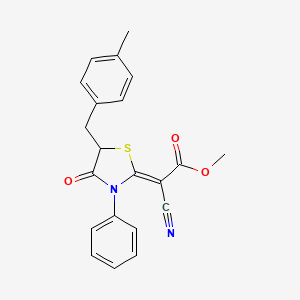

(Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.

BenchChem offers high-quality (Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗腫瘍特性

この化合物は、その抗腫瘍の可能性について調査されてきました。研究者は、チオフェン、チアゾール、ピラゾール、ピリジン、ピリミジン、クマリン環などのこの化合物の誘導体を合成しました。合成経路には、シアノアセトアミド部分による位置選択的な攻撃と環化が含まれます。 注目すべきは、合成手順の簡便さ、温和な条件下でのワンポット反応、および生成された系における多様な反応部位により、さらなる複素環変換と生物学的調査に価値があることです .

作用機序

Target of Action

Compounds with similar structures, such as thiazolidine derivatives, have been found to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, and their modulation can lead to significant changes in cellular function.

Mode of Action

It’s known that many drugs work by forming a sigma-bond with their target, generating an intermediate, and then a proton is removed from this intermediate, yielding a substituted compound

Biochemical Pathways

It’s known that many drugs can affect multiple biochemical pathways, leading to a variety of downstream effects .

Pharmacokinetics

For instance, the presence of the thiazolidine ring could potentially enhance its stability and bioavailability .

Result of Action

It’s known that many drugs can have a wide range of effects at the molecular and cellular level, depending on their targets and mode of action .

Action Environment

The action, efficacy, and stability of (Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate could be influenced by various environmental factors. These could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors.

生物活性

(Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate is a complex organic compound that features a thiazolidinone structure, which is significant in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a cyano group and a methyl ester, contributing to its potential therapeutic applications.

Anticancer Properties

Research has shown that compounds with similar thiazolidinone structures exhibit various anticancer activities. For instance, thiazolidine-2,4-dione derivatives have been recognized for their ability to induce apoptosis and inhibit cell proliferation in multiple cancer cell lines. Studies indicate that modifications at specific positions on the thiazolidine ring can enhance anticancer efficacy.

Key Findings:

- Induction of Apoptosis: Thiazolidine derivatives can trigger programmed cell death in cancerous cells, which is crucial for cancer treatment.

- Cell Cycle Arrest: These compounds have been reported to interfere with cell cycle progression, leading to growth inhibition in tumor cells.

A study synthesized several thiazolidine derivatives and evaluated their antiproliferative effects against various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells. The most promising candidates demonstrated significant cytotoxicity, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

Compounds similar to (Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate have also been noted for their antimicrobial properties. Research has indicated that thiazolidine derivatives can exhibit activity against both bacterial and fungal strains.

Antimicrobial Efficacy:

- Bacterial Strains: Compounds were tested against common pathogens such as Escherichia coli and Klebsiella pneumoniae, showing varying degrees of effectiveness.

- Fungal Infections: Some derivatives demonstrated antifungal properties, suggesting a broad spectrum of activity that could be harnessed in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate can be partially attributed to its structural features. The presence of the cyano group and the thiazolidinone moiety plays a critical role in its interaction with biological targets.

Table 1: Structural Features and Corresponding Biological Activities

| Compound Type | Key Structural Features | Biological Activity |

|---|---|---|

| Thiazolidinedione | Thiazolidine ring | Antidiabetic, Anticancer |

| Benzothiazole Derivatives | Heterocyclic structure | Antimicrobial |

| Cyanoacetic Acid Derivatives | Cyano group | Anticancer |

The unique combination of substituents in (Z)-methyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate may enhance its lipophilicity, potentially improving its absorption and distribution in biological systems compared to other similar compounds .

Study on Antiproliferative Activity

In a recent study, researchers synthesized new thiazolidine derivatives and tested them against various cancer cell lines. Among these, one derivative exhibited significant activity against breast cancer cells (MCF-7), with an IC50 value indicating effective concentration for half-maximal inhibition. This highlights the potential of such compounds in developing targeted cancer therapies .

Evaluation of Antimicrobial Effects

Another investigation focused on the antimicrobial properties of thiazolidine derivatives. The synthesized compounds were tested against five bacterial strains, demonstrating varying levels of inhibition. The most effective compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent .

特性

IUPAC Name |

methyl (2Z)-2-cyano-2-[5-[(4-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-14-8-10-15(11-9-14)12-18-19(24)23(16-6-4-3-5-7-16)20(27-18)17(13-22)21(25)26-2/h3-11,18H,12H2,1-2H3/b20-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEJNGILAGMXDN-JZJYNLBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)OC)S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)OC)/S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。